4-(5-Nitrofurfurylideneamino)antipyrine
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Overview
Description
4-(5-Nitrofurfurylideneamino)antipyrine is a chemical compound with the molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol . It is known for its applications in industrial and scientific research . The compound is characterized by the presence of a nitrofuran moiety linked to an antipyrine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitrofurfurylideneamino)antipyrine typically involves the condensation of 4-aminoantipyrine with 5-nitrofurfural under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitrofurfurylideneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Nitrofurfurylideneamino)antipyrine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Nitrofurfurylideneamino)antipyrine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its use in the synthesis of Schiff bases and coordination complexes.
Phenazone: An analgesic and antipyretic compound with similar structural features.
Aminopyrine: Another derivative of antipyrine with analgesic properties.
Uniqueness
4-(5-Nitrofurfurylideneamino)antipyrine is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical reactivity and biological activity compared to other antipyrine derivatives .
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-nitrofuran-2-yl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N4O4/c1-11-15(17-10-13-8-9-14(24-13)20(22)23)16(21)19(18(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
YVLDMVLGMJEZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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